molecular formula C7H11N3O2 B14869291 3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione

3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione

Cat. No.: B14869291
M. Wt: 169.18 g/mol
InChI Key: UPTRLUSYPVOLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione is a heterocyclic compound that features both azetidine and imidazolidine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione typically involves the aza-Michael addition reaction. This method is efficient for constructing C–N bonds in various highly functional organic compounds . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods: For industrial production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials, such as benzylamine, and employs green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s azetidine and imidazolidine rings enable it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione is unique due to its combination of azetidine and imidazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug development .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-(azetidin-3-yl)-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C7H11N3O2/c1-9-4-6(11)10(7(9)12)5-2-8-3-5/h5,8H,2-4H2,1H3

InChI Key

UPTRLUSYPVOLDN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=O)C2CNC2

Origin of Product

United States

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